Cas no 1171933-83-7 (N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline)
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline Chemical and Physical Properties
Names and Identifiers
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- N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline
- BB 0238010
- [5-(4-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylmet hyl]-p-tolyl-amine
- [5-(4-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylmethyl]-p-tolyl-amine
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- Inchi: 1S/C16H15ClN4/c1-11-2-8-14(9-3-11)18-10-15-19-16(21-20-15)12-4-6-13(17)7-5-12/h2-9,18H,10H2,1H3,(H,19,20,21)
- InChI Key: JEVQEEIQXUHXSE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NNC(CNC2C=CC(C)=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 311
- XLogP3: 4.2
- Topological Polar Surface Area: 53.6
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM487246-1g |
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline |
1171933-83-7 | 97% | 1g |
$366 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606928-1g |
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline |
1171933-83-7 | 97% | 1g |
¥2541.0 | 2023-04-05 |
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline
Introduction to N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline and Its Significance in Modern Chemical Biology
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline (CAS No. 1171933-83-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl moiety and the 4-methylaniline backbone contribute to its unique chemical properties, making it a valuable candidate for further exploration.
The structural composition of N-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline encompasses a triazol ring substituted with a chlorophenyl group, which is further connected to a methylated aniline derivative. This configuration imparts specific electronic and steric properties that are critical for its biological activity. The presence of the 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl group enhances the molecule's interaction with biological targets, while the 4-methylaniline moiety provides a scaffold for further functionalization.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. N-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline, with its unique structural features, has emerged as a promising candidate for such applications. Studies have indicated that this compound exhibits potential inhibitory activity against certain enzymes and receptors involved in inflammatory and metabolic disorders. The 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl group has been particularly noted for its ability to interact with specific binding sites on target proteins, thereby modulating their function.
The synthesis of N-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves a multi-step process that requires precise control over reaction conditions. The introduction of the 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl moiety is achieved through nucleophilic substitution reactions, while the attachment of the 4-methylaniline group is typically carried out via coupling reactions. These synthetic strategies have been optimized to ensure high yields and purity of the final product.
The biological activity of N-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline has been extensively studied in vitro and in vivo. Preclinical research has demonstrated its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, this compound has shown promise in reducing oxidative stress and modulating immune cell function. These findings suggest that it may have therapeutic applications in conditions such as arthritis and other inflammatory diseases.
The pharmacokinetic properties of N-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline, including its absorption, distribution, metabolism, and excretion (ADME), have also been evaluated. Studies indicate that it exhibits good oral bioavailability and moderate metabolic stability, making it a suitable candidate for further development into an oral therapeutic agent. Furthermore, its favorable pharmacokinetic profile suggests that it may have minimal side effects when used at appropriate dosages.
In conclusion, N-(()methyl)-(CAS No. 1171933–83–7) is a compound with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural features and promising biological activity make it an attractive candidate for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic applications.
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